Antifungal Potency: Derivative of 6-Phenylimidazo[2,1-b]thiazole Exhibits 2-Fold Superiority Over Ketoconazole Against Microsporum audounii
A derivative of 6-phenylimidazo[2,1-b]thiazole, specifically N-benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazide, demonstrated an MIC of 3 μg/cm³ against the dermatophyte Microsporum audounii. This was two-fold more potent than the standard antifungal drug ketoconazole, which had an MIC of 6 μg/cm³ in the same assay [1].
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 3 μg/cm³ (for derivative N-benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazide) |
| Comparator Or Baseline | Ketoconazole (standard), MIC = 6 μg/cm³ |
| Quantified Difference | 2-fold lower MIC (higher potency) |
| Conditions | In vitro assay against Microsporum audounii |
Why This Matters
This quantitative comparison identifies 6-phenylimidazo[2,1-b]thiazole derivatives as promising leads for developing more potent antifungal agents, offering a clear advantage over a clinical standard.
- [1] Ulusoy N, Kiraz M, Ergenc N, Capan G. New 6-phenylimidazo[2,1-b]thiazole derivatives: Synthesis and antifungal activity. Boll Chim Farm. 2000;139(4):167-172. View Source
